tert-Butyl (3-oxo-3-phenylpropyl)carbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of tert-butyl (3-oxo-3-phenylpropyl)carbamate consists of a tert-butyl group, a carbamate moiety, and a phenylpropyl ketone. The carbonyl group is disordered over two sites on the five-membered ring .
Chemical Reactions Analysis
- Coupling Reactions : Cross-coupling reactions with aryl or heteroaryl halides using palladium catalysts .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis Applications
Asymmetric Mannich Reaction : tert-Butyl phenyl(phenylsulfonyl)methylcarbamate has been utilized in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds. This method offers advantages in terms of purification and waste disposal (Yang, Pan, & List, 2009).
Preparation for Diels-Alder Reaction : tert-Butyl carbamate derivatives have been prepared for their use in Diels-Alder reactions, which are key in synthesizing heterocycles and other complex organic compounds (Padwa, Brodney, & Lynch, 2003).
Photoredox-Catalyzed Amination : Photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl carbamate derivatives, like tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, has been explored for synthesizing 3-aminochromones under mild conditions. This approach broadens the applications of photocatalyzed protocols in organic synthesis (Wang et al., 2022).
Intramolecular Reductive Amination : tert-Butyl carbamate substrates have been used in catalyzed intramolecular reductive amination to form 2-substituted arylpyrrolidines, highlighting their role in the synthesis of chiral compounds (Zhou et al., 2019).
Chemical Properties and Reactions
Deprotection with Aqueous Phosphoric Acid : Aqueous phosphoric acid has been found effective for the deprotection of tert-butyl carbamates. This process is mild and selective, useful in the synthesis of various compounds while preserving stereochemical integrity (Li et al., 2006).
Crystalline Structure Studies : Studies on the crystalline structures of tert-butyl carbamate derivatives have been conducted to understand their molecular interactions, which are essential in designing new compounds (Baillargeon et al., 2017).
Building Blocks in Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of tert-butyl carbamate derivatives, have been utilized as building blocks in organic synthesis due to their ability to undergo chemical transformations into useful compounds (Guinchard, Vallée, & Denis, 2005).
Properties
IUPAC Name |
tert-butyl N-(3-oxo-3-phenylpropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVALDZADVCHBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591102 | |
Record name | tert-Butyl (3-oxo-3-phenylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333387-97-6 | |
Record name | tert-Butyl (3-oxo-3-phenylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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